molecular formula C22H24N2O5S2 B2469229 N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251671-60-9

N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2469229
CAS No.: 1251671-60-9
M. Wt: 460.56
InChI Key: UPBHTLVLMYFKBN-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring dual 4-ethoxyphenyl substituents on both the carboxamide and sulfamoyl moieties. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where bulky, polar substituents are advantageous.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-4-28-18-10-6-16(7-11-18)23-22(25)21-20(14-15-30-21)31(26,27)24(3)17-8-12-19(13-9-17)29-5-2/h6-15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBHTLVLMYFKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of ethoxyphenyl groups and the sulfamoyl moiety. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and methylsulfonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation and maximize the yield of the major products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with key analogs, emphasizing substituent effects on molecular weight, solubility, and synthetic accessibility:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Key Properties Reference
Target: N-(4-Ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₂H₂₅N₃O₅S₂ (inferred) ~507.58 Dual 4-ethoxyphenyl N/A N/A High polarity, moderate steric bulk
F420-0591: 3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorophenyl)thiophene-2-carboxamide C₂₀H₁₉FN₂O₄S₂ 434.51 4-ethoxyphenyl (sulfamoyl), 4-fluorophenyl (amide) N/A N/A Enhanced electronegativity from fluorine
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₅H₂₁ClN₂O₃S₂ 497.02 4-chlorophenyl (amide), 4-methylphenyl (sulfamoyl) N/A N/A Hydrophobic, higher molecular weight
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 Dichlorophenyl, benzylsulfonyl N/A N/A High hydrophobicity, electron-deficient core
Compound 15 (): 4-acetamido-5-hydrazinocarbonyl-N-(4-methoxyphenyl)-... C₂₀H₂₁N₅O₃S 427.48 Methoxyphenyl, hydrazinocarbonyl >300 84 High thermal stability, polar functional groups
F420-0835: N-Cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₁H₂₈N₂O₄S₂ 436.58 Cycloheptyl (amide), 4-ethoxyphenyl (sulfamoyl) N/A N/A Increased lipophilicity from cycloheptyl

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups: The target compound's dual ethoxy groups likely improve solubility compared to chlorophenyl (e.g., ) or fluorophenyl (e.g., ) analogs. However, ethoxy's bulk may reduce binding affinity in sterically constrained environments.

Synthetic Accessibility: Yields for thiophene-carboxamide derivatives vary significantly. Compound 15 () achieved 84% yield, possibly due to the hydrazinocarbonyl group's stability, whereas nitrothiophenes () showed lower purity (42%) with trifluoromethyl groups, highlighting synthetic challenges with electron-withdrawing substituents .

Thermal Stability: High melting points (>300°C for Compound 15, ) correlate with rigid structures and hydrogen-bonding capacity (e.g., hydrazinocarbonyl) .

Biological Implications :

  • Fluorine substituents (e.g., F420-0591, ) may enhance metabolic stability and membrane permeability due to fluorine's electronegativity and small size.
  • Chlorophenyl analogs (e.g., ) might exhibit higher toxicity or persistence in biological systems due to chlorine's inductive effects.

Structure-Activity Relationship (SAR) Trends

  • Polarity and Solubility : Ethoxy and methoxy groups improve aqueous solubility, whereas chloro and nitro groups increase hydrophobicity.
  • Steric Effects : Bulky substituents (e.g., cycloheptyl in F420-0835 ) may hinder target binding but improve pharmacokinetic properties like half-life.

Biological Activity

N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiophene ring, ethoxyphenyl groups, and a sulfamoyl moiety. Its molecular formula is C21H22N2O5S2C_{21}H_{22}N_{2}O_{5}S_{2}, with a molecular weight of approximately 430.54 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC Name This compound
Molecular Formula C21H22N2O5S2C_{21}H_{22}N_{2}O_{5}S_{2}
Molecular Weight 430.54 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several experimental models. It appears to inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation in tissues. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Cell line assays reveal that it can induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It could modulate the activity of receptors linked to pain and inflammation.
  • Cell Cycle Regulation : The compound appears to disrupt the cell cycle in cancer cells, leading to growth arrest.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that the compound had an MIC ranging from 1 to 10 µg/mL, indicating strong antimicrobial potential against resistant strains .
  • Anti-inflammatory Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its anti-inflammatory effects .
  • Cancer Cell Line Research : In vitro tests on breast cancer cell lines indicated that the compound reduced cell viability by over 50% at concentrations of 20 µM after 48 hours, suggesting potential as a chemotherapeutic agent .

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